8-Chloro-2-ethylimidazo[1,2-a]pyrazine
Overview
Description
8-Chloro-2-ethylimidazo[1,2-a]pyrazine is a chemical compound with the empirical formula C8H8ClN31. It has a molecular weight of 181.621. This compound is typically provided in solid form1.
Synthesis Analysis
The synthesis of 8-Chloro-2-ethylimidazo[1,2-a]pyrazine involves a reaction with phosphorus oxychloride at 90°C for 2 hours2. The reaction mixture is then cooled and extracted with ethyl acetate2. The organic layer is dried over anhydrous magnesium sulfate and evaporated to give the title compound2.
Molecular Structure Analysis
The molecular structure of 8-Chloro-2-ethylimidazo[1,2-a]pyrazine can be represented by the SMILES string ClC1=NC=CN2C1=NC(CC)=C2
1. The InChI key for this compound is VLICETQWBPEXNS-UHFFFAOYSA-N
1.
Chemical Reactions Analysis
The synthesis of 8-Chloro-2-ethylimidazo[1,2-a]pyrazine and similar compounds has been the subject of recent research3. These studies have highlighted effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines3. The methods developed are environmentally friendly and have been applied in the preparation of important drugs and promising drug candidates3.
Physical And Chemical Properties Analysis
8-Chloro-2-ethylimidazo[1,2-a]pyrazine is a solid compound1. It has a molecular weight of 181.621. The compound’s flash point is not applicable1.Scientific Research Applications
Applications in Multicomponent Synthesis
Industrial Scale Synthesis :The compound 8-Chloro-2-ethylimidazo[1,2-a]pyrazine is related to the 3-Aminoimidazo[1,2-a]pyrazine scaffold, a significant structure found in various drugs. The Groebke–Blackburn–Bienaymé multicomponent reaction is a notable method for synthesizing these scaffolds, offering a high-yield, high-purity industrial-scale process. This reaction involves aminopyrazine, aldehyde, and isocyanide, demonstrating the scalability and flexibility of synthesizing various 3-aminoimidazo[1,2-a]pyrazines (Baenziger, Durantie, & Mathes, 2017).
Antimicrobial Properties
Synthesis and Antimicrobial Activity :Research on N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives, synthesized through a condensation reaction involving imidazo[1,2-a]pyrazine-2-carboxylic acid, reveals promising antimicrobial properties. These compounds have been evaluated for their antimicrobial activity, showcasing their potential as effective agents against microbial infections (Jyothi & Madhavi, 2019).
Chemical Synthesis and Reactions
Synthesis of Derivatives :The synthesis of specific derivatives like 5H,10H-diimidazo[1,2-a:1′,2′-d]pyrazine-5,10-dione and its halogen analogs has been detailed. These compounds, when reacted with anilines, yield imidazole-2-carboxamides, showcasing the versatility of imidazo[1,2-a]pyrazine compounds in chemical synthesis (Dirlam, James, & Shoop, 1980)
Medicinal Chemistry and Drug Design
Bioreductive Drugs Development :A series of imidazo[1,2-a] analogues, specifically substituted at the 8-position, has been synthesized and evaluated as bioreductively activated cytotoxins. These compounds show differential cytotoxicities and have been studied both in vitro and in vivo, highlighting the therapeutic potential of imidazo[1,2-a]pyrazine structures in drug development (Naylor, 1994)
Synthetic Chemistry and Novel Compounds
Synthesis of Hybrid Molecules :Research into the synthesis of hybrid molecules combining pyrazoline and benzimidazoles, which have significant medicinal applications, involved the creation of compounds with potential anti-diabetic properties. These synthesized molecules were tested for α-glucosidase inhibition activity, and their structure-activity relationship was analyzed through molecular docking studies, showcasing the versatility and potential of imidazo[1,2-a]pyrazine structures in generating novel therapeutic agents (Ibraheem et al., 2020).
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral - Skin Sens. 11. The hazard statements associated with it are H302 - H3171. The precautionary statement is P2801.
Future Directions
Imidazo[1,2-a]pyridines, the class of compounds to which 8-Chloro-2-ethylimidazo[1,2-a]pyrazine belongs, have been the focus of considerable research due to their broad spectrum of biological activity profiles3. Future research will likely continue to explore environmentally benign synthetic strategies for these compounds3. Additionally, the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core is a topic of ongoing research3.
properties
IUPAC Name |
8-chloro-2-ethylimidazo[1,2-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-2-6-5-12-4-3-10-7(9)8(12)11-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLICETQWBPEXNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN2C=CN=C(C2=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30477044 | |
Record name | 8-chloro-2-ethylimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30477044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-ethylimidazo[1,2-a]pyrazine | |
CAS RN |
391954-17-9 | |
Record name | 8-chloro-2-ethylimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30477044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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